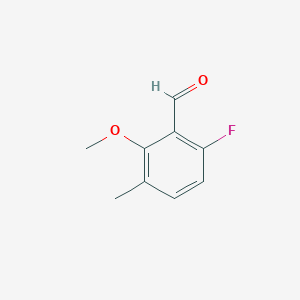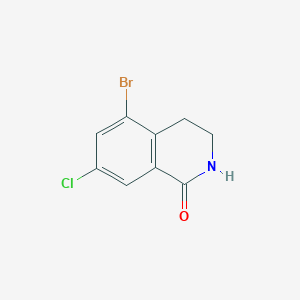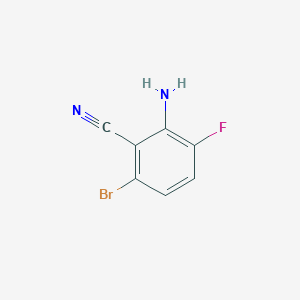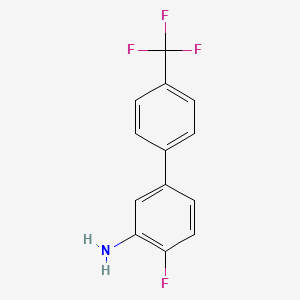![molecular formula C17H21FN2O3 B1449323 tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1290626-82-2](/img/structure/B1449323.png)
tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Vue d'ensemble
Description
“tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a chemical compound with the CAS Number: 1290626-82-2 . It has a molecular weight of 320.36 and its linear formula is C17H21FN2O3 .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is normal .Applications De Recherche Scientifique
Synthèse d'un analogue spirocyclique d'oxindole
Ce composé est utilisé dans la synthèse d'un analogue spirocyclique d'oxindole, spécifiquement l'acide 1’- (tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-pipéridine]-5-carboxylique . Cette synthèse est efficace et évolutive, avec un rendement global de 35 % sur huit étapes .
Blocs de construction clés pour la découverte de médicaments
Les oxindoles spirocycliques, y compris ce composé, deviennent des blocs de construction clés pour la découverte de médicaments . Ils présentent une variété d'activités biologiques intéressantes, telles que les sécrétagogues de l'hormone de croissance, les antagonistes de la neurokinine, les antagonistes de l'ocytocine, les inhibiteurs des transporteurs de monoamines, les antagonistes de la bradykinine et les inhibiteurs du cycle cellulaire .
Interaction avec un large éventail de récepteurs
En raison de leur structure, les oxindoles spirocycliques interagissent avec un large éventail de récepteurs . Cette activité a suscité un intérêt significatif pour le développement de méthodes efficaces pour préparer des composés spiro .
Squelettes centraux de nombreux alcaloïdes
Les échafaudages spiroindole et spirooxindole, qui incluent ce composé, sont connus comme les squelettes centraux de nombreux alcaloïdes ayant une activité pharmaceutique potentielle . Il s'agit notamment de l'horsfiline, de la mitraphylline, de la marefortine, de la welwitindolinone A, de l'élacomine et de l'alstonisine .
Affinités pour les protéines 3D
La nature tridimensionnelle (3D) inhérente et la rigidité de ces systèmes spirocycliques, y compris ce composé, conduisent à leur bonne affinité pour les protéines 3D . Cela fait de ces échafaudages des cibles synthétiques attrayantes dans les projets de chimie organique et de découverte de médicaments .
Large spectre de propriétés biologiques
Ces systèmes spirocycliques ont un large spectre de propriétés biologiques, notamment des activités antimicrobiennes, antitumorales, antidiabétiques, anticonvulsivantes, antileucémiques potentielles, anesthésiques locaux et antivirales .
Mécanisme D'action
Target of Action
It is known that spiro compounds, which this compound is a part of, interact with a wide range of receptors . These interactions have resulted in significant interest in developing efficient methods to prepare spiro compounds .
Mode of Action
Due to their structure, spiro compounds are known to interact with a wide range of receptors . This interaction could potentially lead to various biochemical changes depending on the specific receptor involved.
Biochemical Pathways
Spiro compounds have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . These activities suggest that the compound could potentially affect a variety of biochemical pathways.
Analyse Biochimique
Biochemical Properties
tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, influencing their activity. For instance, spirocyclic oxindoles have been shown to interact with monoamine transporters, bradykinin antagonists, and cell cycle inhibitors . These interactions are typically mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, spirocyclic oxindoles can modulate the activity of growth hormone secretagogues and neurokinin antagonists . These effects are often mediated through the binding of the compound to specific receptors on the cell surface, leading to downstream signaling events that alter gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its binding to specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, spirocyclic oxindoles have been shown to inhibit monoamine transporters by binding to their active sites and preventing the reuptake of neurotransmitters . This results in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that spirocyclic oxindoles are relatively stable under physiological conditions, but they can undergo degradation over time, leading to a decrease in their biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter signaling and improved cognitive function. At high doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects are often observed, where a certain dosage level is required to achieve the desired biological effect.
Metabolic Pathways
tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are responsible for its metabolism and clearance from the body. For example, spirocyclic oxindoles can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, spirocyclic oxindoles can be transported across cell membranes by organic anion transporters, leading to their accumulation in specific tissues . This distribution pattern can influence the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, spirocyclic oxindoles can be localized to the nucleus, where they can interact with transcription factors and influence gene expression . This subcellular localization is crucial for the compound’s ability to modulate cellular processes and exert its biological effects.
Propriétés
IUPAC Name |
tert-butyl 7-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18)13(11)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYHSXBKHPXSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B1449241.png)
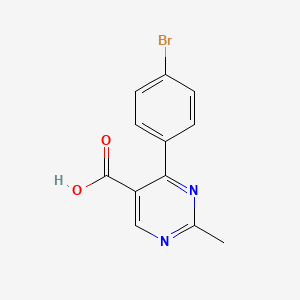
![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)
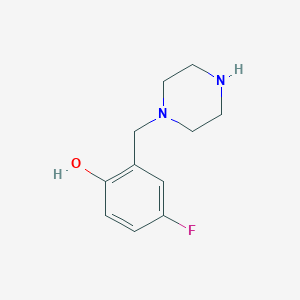
![Thieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1449250.png)

![N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B1449257.png)
